molecular formula C8H7N5 B3178397 Di(pyrazin-2-yl)amine CAS No. 533930-18-6

Di(pyrazin-2-yl)amine

Cat. No. B3178397
CAS RN: 533930-18-6
M. Wt: 173.17 g/mol
InChI Key: NGUJZUZCTOZSMW-UHFFFAOYSA-N
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Description

Di(pyrazin-2-yl)amine is a heterocyclic organic compound. It is used as a pharmaceutical intermediate . The molecular formula is C8H7N5 and the molecular weight is 173.175 .


Synthesis Analysis

The synthesis of Di(pyrazin-2-yl)amine involves the condensation of 2-aldehyde pyrazine with 2-aminomethyl pyrazine in methanol solution. After stirring at room temperature for 10 hours, sodium borohydride is slowly added to the reaction system. The reaction solution changes from brown to light yellow. After stirring overnight at room temperature, the solvent is evaporated under reduced pressure, and then 20mL of distilled water is added. The pH is adjusted to neutral with 32% dilute hydrochloric acid under stirring, and the lower yellow solution is collected with dichloromethane (3×30mL). After drying with anhydrous magnesium sulfate, the solvent is distilled off under reduced pressure to obtain a yellow liquid with a yield of 95% .


Molecular Structure Analysis

The molecular structure of Di(pyrazin-2-yl)amine is composed of two pyrazine rings connected by an amine group .


Physical And Chemical Properties Analysis

Di(pyrazin-2-yl)amine has a density of 1.348±0.06 g/cm3 (Predicted), a boiling point of 328.5±37.0 °C (Predicted), and a melting point of 215-216 °C . It also has a flash point of 152.5±26.5 °C .

Scientific Research Applications

Supramolecular Coordination Polymers

Di(pyrazin-2-yl)amine has been used in the synthesis of supramolecular coordination polymers . Specifically, Ni(II) complexes of N,N’-di(pyrazin-2-yl)pyridine-2,6-diamine (H2dpzpda) with different anions were synthesized, and their structures were determined by X-ray diffraction . Hydrogen bonds between the amino groups and anions assembled the mononuclear molecules into different architectures .

Hydrogen Bonding

The molecule plays a crucial role in hydrogen bonding . This is particularly important in biological systems, supramolecular chemistry, molecular recognition, and crystal engineering . The hydrogen bonds between the amino groups and anions assemble the mononuclear molecules into different architectures .

Magnetic Studies

Di(pyrazin-2-yl)amine is used in magnetic studies . The magnetic studies of the Ni(II) complexes revealed values of g = 2.14 and D = 3.11 cm-1 for Ni(H2dpzpda)22 and g = 2.18 and D = 2.19 cm-1 for Ni(H2dpzpda)22, respectively .

Synthesis of Trifluoromethyl-substituted Ligands

Di(pyrazin-2-yl)amine has been used in the synthesis of trifluoromethyl-substituted ligands . N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines were obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction .

Catalysis

Bis(pyridin-2-yl)amine (dpa) and its derivatives, including di(pyrazin-2-yl)amine, are widely applied in catalysis .

Ion Sensing

Di(pyrazin-2-yl)amine-based ligands demonstrate their utility in ion sensing .

Future Directions

The future directions of Di(pyrazin-2-yl)amine research could involve further exploration of its synthesis methods, chemical properties, and potential applications in various fields. For example, it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

N-pyrazin-2-ylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c1-3-11-7(5-9-1)13-8-6-10-2-4-12-8/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUJZUZCTOZSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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